molecular formula C19H12O5S B6434594 naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate CAS No. 2419397-53-6

naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate

Cat. No.: B6434594
CAS No.: 2419397-53-6
M. Wt: 352.4 g/mol
InChI Key: XZUVANKWCXEXKW-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that combines the structural features of naphthalene and chromene

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various targets involved in multidrug resistance (mdr) in cancer cells, such as p-glycoprotein, bcrp, abcb5, egfr, and p53 .

Mode of Action

It’s worth noting that related compounds have demonstrated cytotoxicity on cell lines expressing different mechanisms of drug resistance . This suggests that naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate may interact with its targets in a way that bypasses these resistance mechanisms.

Biochemical Pathways

The compound affects multiple biochemical pathways, including cell cycle regulation, mitochondrial dysfunction, apoptosis signaling, and EIF2 signaling . It stimulates the generation of excessive reactive oxygen species and the collapse of mitochondria membrane potential, accompanied by the arrest of the cell cycle in the G2M phase and apoptosis induction . It also triggers endoplasmic reticulum (ER) stress, evidenced by the activation of p-PERK, p-eIF2α, ATF4, and CHOP .

Pharmacokinetics

The compound’s ability to bypass p-gp-mediated resistance suggests that it may have favorable absorption and distribution properties

Result of Action

The compound’s action results in significant cytotoxicity in multidrug-resistant cancer cell lines . This is accompanied by the generation of reactive oxygen species, mitochondrial dysfunction, cell cycle arrest, and apoptosis . The compound also triggers ER stress, leading to the activation of a stress response pathway .

Action Environment

The compound’s ability to bypass p-gp-mediated resistance suggests that it may be less affected by certain cellular defense mechanisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with chromene derivatives under controlled conditions. For instance, the Knoevenagel condensation reaction is often employed, where naphthalene-1-carbaldehyde reacts with 2-oxo-2H-chromene-6-sulfonic acid in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted naphthalene compounds.

Scientific Research Applications

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalen-1-yl 2-oxo-2H-chromene-6-sulfonate is unique due to its combination of naphthalene and chromene moieties, which confer distinct chemical reactivity and biological activity. Its sulfonate group enhances its solubility and interaction with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

naphthalen-1-yl 2-oxochromene-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O5S/c20-19-11-8-14-12-15(9-10-17(14)23-19)25(21,22)24-18-7-3-5-13-4-1-2-6-16(13)18/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUVANKWCXEXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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